molecular formula C60H102O29 B12425206 11-epi-mogroside V

11-epi-mogroside V

Cat. No.: B12425206
M. Wt: 1287.4 g/mol
InChI Key: GHBNZZJYBXQAHG-JJFLZJQCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-epi-mogroside V involves the extraction of mogrosides from the fruit of Siraitia grosvenorii. The process typically includes the following steps:

    Extraction: The fruit is dried and then subjected to solvent extraction to obtain crude mogrosides.

    Purification: The crude extract is purified using chromatographic techniques to isolate this compound.

    Characterization: The isolated compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The fruit is harvested, dried, and processed to extract mogrosides. Advanced chromatographic techniques are employed to purify the compound to a high degree of purity, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 11-epi-mogroside V undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of 11-oxo-mogroside V, while reduction may yield mogroside derivatives with altered functional groups.

Scientific Research Applications

11-epi-mogroside V has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-epi-mogroside V involves its interaction with specific molecular targets and pathways. It promotes glucose uptake in human HepG2 cells by enhancing the activity of glucose transporters. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . The compound also modulates signaling pathways involved in inflammation and cell survival, contributing to its therapeutic potential .

Comparison with Similar Compounds

11-epi-mogroside V is unique among mogrosides due to its specific structural features and bioactivity. Similar compounds include:

In comparison, this compound stands out due to its specific effects on glucose uptake and its potential therapeutic applications in diabetes and other metabolic disorders.

Properties

Molecular Formula

C60H102O29

Molecular Weight

1287.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1

InChI Key

GHBNZZJYBXQAHG-JJFLZJQCSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C

Origin of Product

United States

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